5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
NMR Spectral Analysis (¹H, ¹³C, DEPT)
¹H NMR (500 MHz, CDCl₃) :
- Aldehyde proton: δ 9.96 (s, 1H).
- Aromatic protons: δ 8.53 (s, 1H, H-2), 8.24 (d, J = 5.1 Hz, 1H, H-6), 7.38 (d, J = 5.1 Hz, 1H, H-5).
- Pyrrole NH: δ 12.1 (broad, 1H).
¹³C NMR (126 MHz, CDCl₃) :
- Aldehyde carbon: δ 192.4.
- Aromatic carbons: δ 151.2 (C-3), 142.1 (C-5), 134.9 (C-2), 128.7 (C-6), 124.3 (C-4), 119.8 (C-7).
DEPT-135 confirms two CH groups (δ 128.7, 119.8) and one quaternary carbon (δ 151.2).
Infrared and Raman Vibrational Signatures
IR (KBr, cm⁻¹) :
Raman (cm⁻¹) :
UV-Vis Absorption Profiling
The conjugated π-system absorbs in the UV range:
- λₘₐₓ (MeOH) : 274 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions.
- Shoulder at 310 nm (n→π* transition of the aldehyde).
| Transition Type | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π→π* | 274 | 12,400 |
| n→π* | 310 | 1,850 |
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-6-8(11-7)5(4-12)3-10-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYIEOXMFLCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyrrolo[3,2-b]pyridine Core
- Starting from appropriately substituted 2-bromopyridine derivatives, iodination and subsequent Sonogashira cross-coupling with alkynes are employed to introduce ethynyl substituents.
- Base-catalyzed cyclization of these intermediates leads to the formation of the pyrrolo[3,2-b]pyridine core.
- Protection strategies, such as Boc-protection at the nitrogen, are often used to improve yields and facilitate subsequent functionalization.
Installation of the 3-Carbaldehyde Group
- Formylation at the 3-position is commonly performed via oxidation of methyl or hydroxymethyl precursors.
- Alternatively, direct formylation methods such as Vilsmeier-Haack reaction on the pyrrolopyridine core can be employed.
- Protection and deprotection steps may be necessary to avoid side reactions during aldehyde introduction.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Iodination of 4-amino-2-bromopyridine | Iodine reagents, chromatographic separation | Yields regioisomeric iodopyridines (~38%) |
| 2 | Sonogashira coupling | Pd catalyst, terminal alkyne, base | Introduces ethynyl group for cyclization |
| 3 | Base-mediated cyclization | Base (e.g., NaOH), reflux | Forms pyrrolo[3,2-b]pyridine ring |
| 4 | Boc protection of N-1 nitrogen | Boc anhydride, base | Enhances yield of subsequent substitutions |
| 5 | Palladium-mediated substitution | Pd catalyst, aniline derivatives | Introduces amino substituents at C-6 position |
| 6 | Formylation (aldehyde introduction) | Vilsmeier-Haack or oxidation methods | Installs 3-carbaldehyde group |
| 7 | Deprotection | Acidic conditions (e.g., TFA) | Removes Boc protecting group |
Research Findings and Optimization
- Use of sulfonamide groups to activate anilinic protons has been shown to improve cyclization efficiency.
- Protection/deprotection strategies are critical to manage reactivity and improve overall yields.
- Palladium-catalyzed cross-coupling reactions are versatile tools for introducing substituents and constructing the heterocyclic framework.
- Air oxidation sensitivity of intermediates with unsubstituted C-2 pyrazole moieties suggests the need for methylation or other modifications to improve stability.
- Selectivity and metabolic stability can be modulated by varying substituents on the pyrrolopyridine scaffold.
Summary Table of Key Parameters in Preparation
| Parameter | Details/Conditions | Yield/Outcome |
|---|---|---|
| Starting material | 4-amino-2-bromopyridine derivatives | Regioisomeric mixtures separated |
| Cyclization conditions | Base-mediated, reflux in ethanol or other solvents | Efficient ring closure |
| Protection strategy | Boc protection at N-1 | Improves substitution yields |
| Cross-coupling | Pd-catalyzed Sonogashira and amination | High regioselectivity |
| Formylation method | Vilsmeier-Haack or oxidation | Selective aldehyde installation |
| Final deprotection | Acidic cleavage of Boc | Clean removal of protecting groups |
| Overall yield | Variable, typically 50-75% per step | Dependent on step and substituents |
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro substituent.
Major Products Formed
Oxidation: 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit significant activity against various cancer cell lines. For instance, studies have shown that certain derivatives inhibit fibroblast growth factor receptors (FGFRs), which are often overexpressed in cancers. Specifically, one study highlighted a derivative that demonstrated potent inhibitory activity against FGFR1–4, showing IC50 values of 7 to 712 nM across different FGFRs . This suggests that 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde or its derivatives could serve as promising leads for developing new cancer therapies.
1.2 SGK-1 Kinase Inhibition
The compound has also been explored for its potential to inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in various renal and cardiovascular diseases. The inhibition of SGK-1 can help regulate sodium transport and cell proliferation, making it a target for treating conditions like chronic renal disease and congestive heart failure . The ability of this compound to modulate SGK-1 activity presents a novel therapeutic avenue for managing electrolyte balance and cellular repair processes.
Biological Evaluation
2.1 In Vitro Studies
In vitro evaluations have demonstrated that compounds related to this compound can significantly inhibit the proliferation of cancer cells such as breast cancer cell lines (4T1). These studies revealed that the compound not only reduced cell viability but also induced apoptosis and inhibited migration and invasion of cancer cells .
2.2 Toxicological Studies
Safety assessments are crucial for any potential therapeutic agent. The compound has been classified as harmful if swallowed and may cause skin irritation and serious eye irritation upon exposure. Such toxicity profiles must be carefully considered in the development of pharmaceutical applications .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (nM) | Comments |
|---|---|---|---|
| FGFR Inhibition | FGFR1 | 7 | Potent inhibition observed |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | Less potent compared to other receptors | |
| SGK-1 Inhibition | SGK-1 Kinase | Not specified | Potential for treating renal diseases |
| Cytotoxicity | Breast Cancer (4T1) | Not specified | Induces apoptosis and inhibits migration |
Case Studies
Case Study 1: Targeting FGFRs in Cancer Therapy
A study conducted on a series of pyrrolo[3,2-b]pyridine derivatives demonstrated their effectiveness against FGFR signaling pathways in various tumors. The lead compound showed promising results in inhibiting tumor growth in animal models, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Modulating SGK-1 Activity
Another investigation focused on the role of SGK-1 in electrolyte balance and cellular proliferation. By administering the compound to animal models with induced renal dysfunction, researchers noted a significant improvement in renal function markers, suggesting that modulation of SGK-1 could be beneficial in clinical settings.
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent and Positional Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Positional Isomerism : The 4-chloro isomer exhibits altered electronic properties due to the chlorine’s proximity to the pyridine nitrogen, which may influence hydrogen-bonding interactions .
- Ring Fusion Differences : The [2,3-c] fused isomer (vs. [3,2-b]) alters the spatial arrangement of the heterocyclic core, impacting solubility and binding interactions in biological systems .
Spectroscopic and Physicochemical Properties
- NMR Shifts : The ¹H NMR spectrum of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde shows distinct aldehyde proton resonance at δ 9.93 ppm, compared to δ ~10.0 ppm in tosylated derivatives due to electronic shielding effects .
- Purity and Storage : Commercial samples of this compound are available at ≥97% purity, with long-term storage recommendations emphasizing desiccation and low temperatures .
Biological Activity
5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a pharmacological agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrole ring fused with a pyridine ring, which contributes to its unique chemical properties. The presence of the aldehyde functional group enhances its reactivity and potential for biological interactions.
Molecular Formula
- Molecular Formula : C₈H₆ClN₃O
- Molecular Weight : 185.6 g/mol
Research indicates that this compound acts as an inhibitor of the Ras signaling pathway. This pathway is crucial in regulating cell proliferation and survival, making it a significant target in cancer therapy. The compound induces the formation of a high-affinity tri-complex involving Ras and cyclophilin A, which leads to steric occlusion of downstream signaling interactions necessary for oncogenic signaling .
Antitumor Activity
In preclinical studies, this compound has demonstrated notable antitumor effects. For instance:
- In Vivo Studies : In a Capan-2 xenograft model (pancreatic ductal adenocarcinoma), administration of the compound resulted in significant tumor regression, with some subjects achieving complete response (CR) after treatment .
- Dosage and Efficacy : A dosage of 100 mg/kg administered daily showed promising results in inhibiting tumor growth in models expressing KRAS mutations, which are common in various cancers .
Cytotoxicity and Selectivity
The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. In vitro assays have shown that it can induce apoptosis in cancer cell lines with minimal effects on healthy cells. This selectivity is crucial for developing safer cancer therapies.
Antibacterial Properties
Recent studies have also explored the antibacterial potential of pyrrole derivatives, including this compound. It has been reported to exhibit activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
Case Study 1: Pancreatic Cancer Model
In a study evaluating the efficacy of this compound in a pancreatic cancer model:
- Objective : Assess tumor growth inhibition.
- Findings : Significant reduction in tumor volume was observed after treatment compared to control groups.
- : The compound shows potential as an effective therapeutic agent for pancreatic cancer.
Case Study 2: Antibacterial Activity
A series of experiments were conducted to evaluate the antibacterial properties:
- Objective : Determine MIC against Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against tested strains.
- Implication : Suggests potential for development as an antibacterial agent.
Data Summary
Q & A
Q. What are the most reliable synthetic routes for 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, and how do reaction conditions influence yield and purity?
A two-step approach is commonly employed:
Chlorination and Functionalization : Start with a pyrrolopyridine core, such as 1H-pyrrolo[3,2-b]pyridine, and introduce chlorine at the 5-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled temperatures (60–80°C) to minimize side reactions .
Formylation at the 3-Position : Use Vilsmeier-Haack conditions (POCl₃/DMF) to install the aldehyde group. Key parameters include stoichiometric ratios (e.g., 1:2 substrate:POCl₃) and reaction time (4–6 hours) to achieve >80% yield .
Purity Optimization : Recrystallization from ethanol/water mixtures (7:3 v/v) reduces impurities (<5% by HPLC).
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combine spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm (singlet) and aromatic protons in the pyrrolopyridine ring (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., chlorine position) and confirms the planar aldehyde moiety. Data from related compounds show bond lengths of ~1.21 Å for the C=O group .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 195.02 (calculated for C₈H₄ClN₂O).
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50% EA). The aldehyde’s polarity ensures distinct Rf values (~0.3–0.4) compared to byproducts .
- Recrystallization : Ethanol/water mixtures yield needle-like crystals with >98% purity. Avoid DCM/hexane due to poor solubility .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve residual chlorinated impurities.
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitutions in this compound?
- Chlorine’s Electron-Withdrawing Effect : Directs electrophiles (e.g., nitration, sulfonation) to the 7-position of the pyrrolopyridine ring due to meta-directing properties. Computational studies (DFT) show a 0.5 eV higher activation barrier for 4-position substitution .
- Steric Hindrance : The 3-carbaldehyde group blocks electrophilic attack at adjacent positions (2 and 4), favoring reactions at the 7-position. X-ray data confirm a 1.8 Å distance between the aldehyde oxygen and the 4-position .
Q. What strategies mitigate instability of the aldehyde group during derivatization reactions?
- Protection-Deprotection : Convert the aldehyde to an acetal (e.g., using ethylene glycol and p-TsOH) before harsh reactions (e.g., Grignard additions). Deprotect with HCl/THF (1:3 v/v) .
- Low-Temperature Reactions : Perform nucleophilic additions (e.g., Wittig reactions) at −20°C to prevent aldol condensation .
- In Situ Stabilization : Use coordinating solvents like DMF or DMSO to stabilize the aldehyde via hydrogen bonding .
Q. How can computational modeling predict the reactivity of this compound in kinase inhibitor design?
- Docking Studies : MOE or AutoDock Vina models show the aldehyde forms hydrogen bonds with kinase hinge regions (e.g., EGFR: binding energy −9.2 kcal/mol) .
- QSAR Analysis : Electron-withdrawing groups (e.g., Cl at 5-position) correlate with improved IC₅₀ values (R² = 0.87 in p38 MAPK inhibitors) .
Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?
- Meta-Analysis of SAR Studies : Compare IC₅₀ values across kinase assays (e.g., JAK2 vs. CDK2) to identify off-target effects. For example, 5-chloro derivatives show 10-fold selectivity for JAK2 over CDK2 .
- Crystallographic Overlays : Align X-ray structures of ligand-protein complexes to confirm binding mode consistency. Discrepancies in aldehyde orientation (>30° rotation) may explain activity variations .
Q. How does the compound’s photostability impact long-term storage in biological assays?
- UV-Vis Degradation Studies : Exposure to UV light (254 nm) for 24 hours causes 40% decomposition (HPLC). Store in amber vials at −20°C to maintain >95% integrity over 6 months .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to DMSO stock solutions to inhibit radical-mediated oxidation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
